REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]([C:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH:15]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[H][H].[CH3:18]O>[Pd]>[CH3:9][O:8][C:7]1[CH:6]=[CH:5][C:4]([CH:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)=[C:3]([CH3:18])[CH:2]=1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred vigorously for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a glass fiber
|
Type
|
FILTRATION
|
Details
|
filter cartridge
|
Type
|
WASH
|
Details
|
the filter pad was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were evaporated under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1)C1CCNCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |